REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[Br:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[CH:12]=O.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C1(C)C=CC=CC=1>[Br:8][C:9]1[CH:10]=[C:11]([CH2:12][N:5]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18] |f:3.4|
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Name
|
|
Quantity
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0.95 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Name
|
|
Quantity
|
0.985 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=O)C=CC1[N+](=O)[O-]
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Name
|
|
Quantity
|
0.29 mL
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Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
1.36 g
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Type
|
reactant
|
Smiles
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C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
0.18 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
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Name
|
|
Quantity
|
2.1 mL
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Type
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solvent
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Smiles
|
C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 h
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred for 2 hours
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Duration
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2 h
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Type
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CUSTOM
|
Details
|
quenched by the addition of MeOH (0.99 mL)
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Type
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STIRRING
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Details
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The reaction mixture was stirred for 30 min
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Duration
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30 min
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Type
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ADDITION
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Details
|
saturated aqueous NaHCO3 (6.01 mL) was then added
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Type
|
STIRRING
|
Details
|
the reaction mixture was stirred overnight
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Duration
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8 (± 8) h
|
Type
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CUSTOM
|
Details
|
The phases were separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with toluene (4.0 mL)
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Type
|
CONCENTRATION
|
Details
|
The combined organic extracts were concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (EtOAc:MeOH:NEt3 9:1:0.1)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=CC1[N+](=O)[O-])CN1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |